molecular formula C15H20N2O5 B2515361 4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid CAS No. 1048005-00-0

4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid

Cat. No.: B2515361
CAS No.: 1048005-00-0
M. Wt: 308.334
InChI Key: YIJCRDJGCCUFTJ-UHFFFAOYSA-N
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Description

4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C15H20N2O5 and its molecular weight is 308.334. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations A significant application of compounds related to 4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid involves their synthesis and transformation into other complex molecules. For instance, the synthesis of oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives from methyl 2-benzoylamino-2-oxobutanoate showcases the compound's role in creating heterocyclic structures, which are crucial in drug development and organic chemistry (Stanovnik et al., 2003). Additionally, the Passerini three-component reaction has been utilized to produce unsaturated α-benzothiazole acyloxyamides, highlighting the compound's versatility in synthetic organic chemistry (Sheikholeslami-Farahani & Shahvelayati, 2013).

Biological and Medicinal Applications Compounds structurally related to this compound have shown potential in medicinal applications. For example, the synthesis and evaluation of 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives revealed compounds with notable cytotoxicity against HeLa cells and antioxidant activity, emphasizing their potential in cancer research and therapy (Kumar et al., 2019).

Mechanistic Insights and Molecular Interactions Research also delves into the mechanistic aspects of chemical reactions involving these compounds. Studies on the interactions of 4-oxobutanoic acids with aminophenyl methanol, for instance, provide valuable insights into the reactivity and potential applications of these compounds in synthesizing complex heterocycles, which could be beneficial in developing new pharmaceuticals (Amalʼchieva et al., 2022).

Supramolecular Chemistry The study of host-guest complexation involving aromatic carboxylic acids and their conjugate bases by β-cyclodextrins substituted at C6 illustrates the compound's role in understanding and developing new materials based on supramolecular chemistry principles. Such research provides a foundation for designing novel drug delivery systems and sensors (Kean et al., 1999).

Mechanism of Action

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-2-3-6-16-11(15(19)20)8-14(18)17-10-4-5-12-13(7-10)22-9-21-12/h4-5,7,11,16H,2-3,6,8-9H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJCRDJGCCUFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(CC(=O)NC1=CC2=C(C=C1)OCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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